3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNJQVCKQZFKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702020 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123486-66-8 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Reagents :
-
2-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
(Triphenylphosphoranylidene)acetaldehyde (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
-
Procedure :
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Stereoselectivity (E/Z) | >99:1 (E-isomer) |
Advantages : High stereocontrol, compatibility with electron-deficient aryl groups.
Limitations : Requires stoichiometric phosphine reagents, generating triphenylphosphine oxide as byproduct.
Organocatalytic Sulfenylation of Propargyl Alcohols
A regioselective approach developed by RSC employs dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) to convert alkynes to α,β-unsaturated aldehydes.
Synthetic Protocol
-
Reagents :
-
3-[2-(Trifluoromethyl)phenyl]prop-1-yn-1-ol (1.0 equiv)
-
DMTSM (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)/dimethyl sulfoxide (DMSO) (1:1 v/v)
-
-
Procedure :
Key Outcomes
| Parameter | Value |
|---|---|
| Conversion Rate | 89% |
| Regioselectivity | >95% (anti-Markovnikov) |
| Solvent Recovery | 82% (CH₂Cl₂) |
Advantages : Atom-economical, avoids transition metals.
Limitations : Requires strict anhydrous conditions, moderate yields compared to Wittig method.
Continuous Flow Synthesis for Industrial Scale-Up
VulcanChem's industrial protocol highlights a continuous flow system to enhance throughput and safety.
Process Design
-
Reactor Configuration :
-
Two-stage tubular reactor (residence time: 12 min/stage)
-
Temperature gradient: 80°C (Stage 1) → 25°C (Stage 2)
-
-
Reagents :
-
2-(Trifluoromethyl)cinnamic acid (precursor)
-
Pd/C catalyst (5 wt%) in supercritical CO₂
-
-
Steps :
Scalability Data
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 1.2 metric tons |
| Purity Consistency | ±3% | ±0.8% |
| Energy Consumption | 8.2 kWh/kg | 3.1 kWh/kg |
Advantages : Reduced solvent waste, improved thermal management.
Limitations : High capital investment for flow infrastructure.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield | Reaction Time | Scalability |
|---|---|---|---|
| Wittig Olefination | 70% | 21 h | Pilot-scale |
| Organocatalysis | 89% | 12 h | Lab-scale |
| Flow Synthesis | 76% | 24 min | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[2-(Trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[2-(Trifluoromethyl)phenyl]prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal and its analogs is presented below, focusing on molecular parameters critical to reactivity and application.
† Estimated based on structural similarity to analogs; ortho-CF₃ may reduce XLogP compared to meta-CF₃ due to steric hindrance.
Key Observations:
The meta isomer’s higher XLogP (3.1 vs. ~2.8) suggests enhanced lipophilicity due to reduced polarity . The furan-based analog (3-(5-methylfuran-2-yl)acrylaldehyde) exhibits significantly lower XLogP (1.5), reflecting the polar nature of the oxygen-rich heterocycle .
Functional Group Influence: The α,β-unsaturated aldehyde (-CHO) in the target compound enables conjugation-driven reactivity, unlike the ester group in Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate, which prioritizes hydrolytic stability .
Biological Activity
3-[2-(Trifluoromethyl)phenyl]prop-2-enal, also known as a derivative of the chalcone family, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.
The molecular formula of this compound is with a molecular weight of 220.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT and VEGFR pathways. For instance, a derivative demonstrated an IC50 value of 2.21 nM against PI3Kα and 68 nM against VEGFR-2, indicating potent inhibitory effects compared to standard drugs like LY294002 and sorafenib .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HePG2, MCF-7, and PC3) revealed significant cytotoxic effects. Notably, compounds derived from this structure exhibited growth inhibition percentages exceeding 90% against specific renal and leukemia cancer cell lines at concentrations as low as 0.27 μM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | UO-31 | 1.36 | Antiproliferative |
| 5c | HL-60 | 0.27 | Antiproliferative |
| - | HePG2 | 11-17 | PI3K/VEGFR inhibition |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- In Vitro Studies : Compounds containing the trifluoromethyl moiety demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were notably lower than those for compounds lacking this functional group .
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may possess neuroprotective properties:
- Animal Models : A study reported that a related compound exhibited antidepressant-like effects in mice, suggesting potential modulation of serotonergic pathways . This highlights the versatility of compounds in this class for treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Q & A
Basic: What are the common synthetic routes for 3-[2-(Trifluoromethyl)phenyl]prop-2-enal, and what factors influence the choice of starting materials?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 2-trifluoromethylbenzaldehyde and acetaldehyde derivatives under acidic or basic catalysis. For example, using NaOH or KOH in ethanol/water mixtures can drive the reaction to form the α,β-unsaturated aldehyde. Key factors include:
- Catalyst selection : Base catalysts favor enolate formation, while acid catalysts enhance electrophilicity of the carbonyl group.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve reaction rates.
- Temperature control : Moderate heating (60–80°C) avoids decomposition of the aldehyde.
Characterization involves ¹H NMR (aldehyde proton at δ ~9.8 ppm, vinyl protons as doublets) and ¹⁹F NMR (CF₃ group as a singlet near -60 ppm) .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in Michael addition reactions compared to non-fluorinated analogs?
Answer:
The CF₃ group significantly increases the electrophilicity of the α,β-unsaturated system by lowering the LUMO energy, as shown in DFT computational studies . This enhances reactivity toward nucleophiles (e.g., amines, thiols) in Michael additions. Experimental validation includes:
- Kinetic studies : Compare reaction rates with non-fluorinated analogs in solvents like THF or DMSO.
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to assess regioselectivity and stereoselectivity.
Contradictory data on catalytic efficiency (e.g., enzyme inhibition) can be resolved by testing under inert atmospheres to exclude oxidation side reactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?
Answer:
- ¹H NMR : Aldehyde proton (δ ~9.8 ppm), vinyl protons (δ ~6.5–7.5 ppm as doublets), and aromatic protons (δ ~7.3–7.8 ppm).
- ¹⁹F NMR : A singlet near -60 ppm confirms the CF₃ group.
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 202 (C₁₀H₇F₃O⁺) .
Advanced: What strategies can resolve contradictory data on the catalytic efficiency of metal complexes using this compound as a ligand?
Answer:
- Systematic reaction screening : Vary metal precursors (e.g., Pd, Cu), solvents, and temperatures to identify optimal conditions.
- Advanced characterization : Use X-ray crystallography to determine ligand coordination geometry and EXAFS to study metal-ligand bond distances.
- Reproducibility checks : Ensure rigorous purity analysis (HPLC ≥99%) and control atmospheric conditions (e.g., argon) to prevent oxidation .
Basic: How can researchers optimize the purification of this compound given its physical properties?
Answer:
- Distillation : Use fractional distillation under reduced pressure (bp ~252°C) to separate from high-boiling byproducts.
- Recrystallization : Employ ethanol/water mixtures (1:3 v/v) for crystallization, monitoring purity via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Solubility considerations : The compound has low water solubility (1.1 g/L at 20°C), making aqueous washes effective for removing polar impurities .
Advanced: In computational modeling, how does the trifluoromethyl group's conformation affect molecular geometry and biological target interactions?
Answer:
- Rotamer analysis : Molecular dynamics simulations reveal the CF₃ group adopts a conformation perpendicular to the phenyl ring, minimizing steric clashes.
- Docking studies : Compare binding modes with non-fluorinated analogs to enzymes (e.g., kinases) using software like AutoDock Vina. The CF₃ group may enhance hydrophobic interactions in binding pockets.
- QM/MM calculations : Evaluate electrostatic potential surfaces to predict regioselectivity in electrophilic attacks .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to potential volatility (bp ~252°C).
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (irritant per GHS H315/H317).
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent polymerization .
Advanced: How can researchers leverage this compound in the design of fluorinated pharmaceuticals?
Answer:
- Bioisosterism : Replace non-fluorinated aryl groups in lead compounds to enhance metabolic stability and membrane permeability.
- SAR studies : Synthesize derivatives (e.g., hydrazones, Schiff bases) and test against targets like COX-2 or EGFR kinases.
- In vivo profiling : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models, noting CF₃’s impact on CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
